4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile
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Overview
Description
4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that belongs to the class of pyridazine derivatives
Mechanism of Action
Target of Action
The primary target of the compound 4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell growth and proliferation, given the crucial role of nucleotides in these processes.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect once administered .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and regulation of adenosine function due to the inhibition of ENTs . This can potentially affect a wide range of cellular processes, given the fundamental role of nucleotides in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring by reacting 3-fluorobenzaldehyde with hydrazine hydrate under reflux conditions to form 3-(3-fluorophenyl)pyridazine.
Piperazine Ring Formation: The next step involves the reaction of the pyridazine derivative with piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Pyridine Ring Introduction: Finally, the pyridine ring is introduced by reacting the intermediate compound with 2-chloropyridine-3-carbonitrile under basic conditions, typically using potassium carbonate as the base in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyridazine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Scientific Research Applications
4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits similar anti-inflammatory activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness
4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile is unique due to its multi-ring structure, which imparts distinct chemical properties and potential for diverse applications. Its combination of pyridazine, piperazine, and pyridine rings makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
4-[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c21-16-3-1-2-15(12-16)19-4-5-20(25-24-19)27-10-8-26(9-11-27)18-6-7-23-17(13-18)14-22/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQSWCAEPXMVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C#N)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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